![molecular formula C22H27N3O5S B2689492 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097890-65-6](/img/structure/B2689492.png)

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

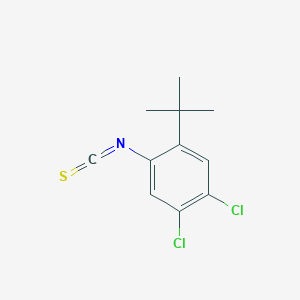

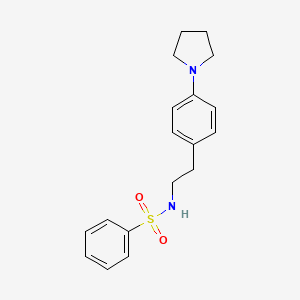

The compound you’re asking about is a complex organic molecule. It contains a 1,4-benzodioxine-6-sulfonyl group and a piperidin-4-ylmethyl group attached to a hexahydrocinnolin-3-one core .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,4-benzodioxine ring, a piperidine ring, and a cinnoline ring .Chemical Reactions Analysis

Without specific context or conditions, it’s difficult to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the sulfonyl, piperidine, and cinnoline groups .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research has identified derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine with significant antimicrobial properties. These compounds have been synthesized and tested against bacterial and fungal pathogens affecting tomato plants, showing potent activities compared to standard drugs (Vinaya et al., 2009). The nature of substitutions on the benzhydryl and sulfonamide rings was found to influence antibacterial activity, highlighting the importance of structural variations in enhancing antimicrobial efficacy.

Enzyme Inhibition and Metabolic Fate

Studies on synthetic cannabinoid receptor agonists, such as quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate and its derivatives, have contributed to understanding their metabolic fate, including enzymatic hydrolysis and the involvement of various cytochrome P450 isozymes in their metabolism. This research aids in identifying toxicological screening targets and predicting possible drug interactions (Richter et al., 2021; Richter et al., 2022).

Chemical Synthesis Methods

The field of chemical synthesis has seen the application of derivatives in the synthesis of complex molecules. For instance, the nucleophile-promoted alkyne-iminium ion cyclizations involving (E)-1-Benzyl-3-(1-iodoethylidene)piperidine showcase the utility of such derivatives in creating heterocyclic compounds with potential pharmaceutical applications (Arnold et al., 2003).

Molecular Modeling and Drug Design

The synthesis and characterization of Schiff base derived from sulfamerazine indicate the role of such derivatives in antimicrobial activity and drug design, supported by molecular modeling studies to understand the interactions at the molecular level (Othman et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c26-22-13-17-3-1-2-4-19(17)23-25(22)15-16-7-9-24(10-8-16)31(27,28)18-5-6-20-21(14-18)30-12-11-29-20/h5-6,13-14,16H,1-4,7-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDLZEUOWJSMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2689410.png)

![2-(Oxan-4-yl)-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2689413.png)

![2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2689427.png)

![4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2689432.png)